Cas no 878057-27-3 (2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide)

2-({1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound featuring a sulfonamide-linked indole core with a piperidine-substituted carbonyl group and a trifluoromethylphenyl acetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a protease inhibitor or receptor modulator due to its sulfonyl and amide functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety may improve bioavailability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s purity and stability under standard conditions further support its use in preclinical research.
2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide structure
878057-27-3 structure
Product name:2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide
CAS No:878057-27-3
MF:C24H24F3N3O4S
Molecular Weight:507.525275230408
CID:5511036

2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide
    • 2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide
    • インチ: 1S/C24H24F3N3O4S/c25-24(26,27)17-8-10-18(11-9-17)28-22(31)16-35(33,34)21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31)
    • InChIKey: MALQEOXCVDGXRN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(F)(F)F)C=C1)(=O)CS(C1C2=C(N(CC(=O)N3CCCCC3)C=1)C=CC=C2)(=O)=O

2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2017-0236-3mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2017-0236-4mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2017-0236-50mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2017-0236-20μmol
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2017-0236-5mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2017-0236-5μmol
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2017-0236-25mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2017-0236-30mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2017-0236-15mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2017-0236-20mg
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-[4-(trifluoromethyl)phenyl]acetamide
878057-27-3 90%+
20mg
$99.0 2023-05-17

2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamide 関連文献

2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)-N-4-(trifluoromethyl)phenylacetamideに関する追加情報

Exploring the Potential of 2-{[1-(2-Oxo-2-(Piperidin-1-Yl)Ethyl)-1H-Indol-3-Yl]Sulfonyl}-N-[4-(Trifluoromethyl)Phenyl]Acetamide in Drug Development

The compound with CAS No 878057-27-3, known as 2-{[1-(2-Oxo-2-(Piperidin-1-Yl)Ethyl)-1H-Indol-3-Yl]Sulfonyl}-N-[4-(Trifluoromethyl)Phenyl]Acetamide, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule, which combines an indole ring, a piperidine moiety, and a trifluoromethyl group, represents a promising candidate for drug development, particularly in the areas of oncology and inflammation.

Recent studies have highlighted the importance of indole-based compounds in drug discovery, as they often exhibit potent biological activities. The presence of the piperidine group in this compound adds to its complexity and potential pharmacological properties. Piperidine moieties are known to enhance the stability and bioavailability of molecules, making them attractive for therapeutic applications.

The sulfonyl group in the molecule plays a crucial role in modulating its physicochemical properties. Sulfonylation is a common strategy in medicinal chemistry to improve the solubility and metabolic stability of drug candidates. In this case, the sulfonyl group is attached to an indole ring, creating a rigid structure that may enhance molecular interactions with target proteins.

The trifluoromethyl group at the phenyl ring introduces electron-withdrawing effects, which can influence the molecule's electronic properties and potentially enhance its binding affinity to specific receptors or enzymes. This feature makes the compound a strong candidate for targeting kinases or other enzyme classes involved in disease pathways.

Recent research has focused on evaluating the anti-cancer activity of this compound. In vitro studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve inhibition of key oncogenic pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers.

In addition to its anti-cancer potential, this compound has shown promise in anti-inflammatory applications. Preclinical models have indicated that it can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. This dual functionality underscores its versatility as a drug candidate.

The synthesis of this compound involves a multi-step process that includes coupling reactions and functional group transformations. Researchers have optimized synthetic routes to improve yield and purity, ensuring scalability for preclinical and clinical studies.

Current advancements in computational chemistry have enabled detailed modeling of this compound's interactions with target proteins. Molecular docking studies have revealed favorable binding modes with several therapeutic targets, providing insights into its mechanism of action and guiding further optimization efforts.

As interest in precision medicine continues to grow, compounds like this one hold great potential for developing targeted therapies with improved efficacy and reduced side effects. The integration of advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, has facilitated thorough characterization of its structural properties and pharmacokinetic profile.

In conclusion, CAS No 878057-27-3 represents a significant advancement in medicinal chemistry, offering a unique combination of structural features that make it a strong candidate for drug development. With ongoing research focusing on its biological activities and therapeutic applications, this compound is poised to contribute meaningfully to the field of oncology and inflammation management.

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